molecular formula C11H14BrN2O8P B10847339 Brivudine monophosphate CAS No. 83378-41-0

Brivudine monophosphate

Cat. No.: B10847339
CAS No.: 83378-41-0
M. Wt: 413.11 g/mol
InChI Key: LKWCVKAHHUJPQO-PIXDULNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of brivudine involves the coupling of E-5-(2-bromovinyl) uracil with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to obtain E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine as a mixture of α and β isomers. This mixture is then subjected to chromatographic purification to obtain the pure β-isomer. In the subsequent stage, E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine is treated with sodium methoxide to yield brivudine .

Industrial Production Methods: The industrial production of brivudine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated systems for the chromatographic purification and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Brivudine monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of brivudine, such as oxo-brivudine and reduced brivudine .

Mechanism of Action

Brivudine monophosphate exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated by viral thymidine kinase to its monophosphate form, which is then further phosphorylated to its active triphosphate form. The active triphosphate form inhibits viral DNA polymerase, thereby preventing viral replication . The molecular targets include viral thymidine kinase and DNA polymerase .

Comparison with Similar Compounds

Uniqueness: Brivudine monophosphate is unique in its high selectivity and potency against varicella-zoster virus and herpes simplex virus. Unlike acyclovir and valacyclovir, this compound has a distinct mechanism of action involving the specific phosphorylation by viral thymidine kinase .

Properties

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWCVKAHHUJPQO-PIXDULNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80860-82-8, 83378-41-0
Record name Brivudine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Bromovinyl)-2'-deoxyuridylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivudine monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04438
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRIVUDINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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